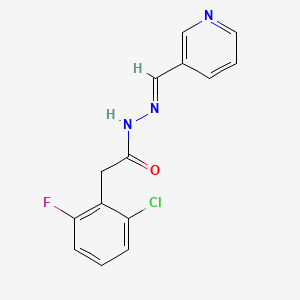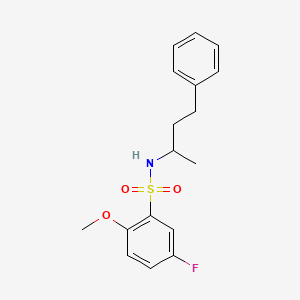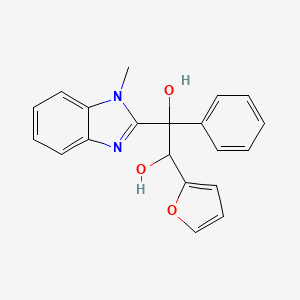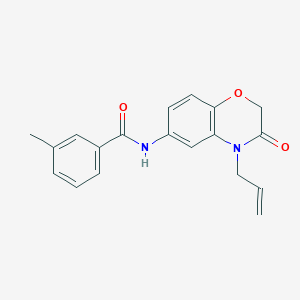![molecular formula C24H24N2O6 B4983941 3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as DPPH, is a stable free radical that is widely used in scientific research applications. DPPH is a nitrogen-containing heterocyclic compound that has a unique chemical structure, making it a valuable tool for studying the mechanism of action, biochemical and physiological effects, and potential applications of various compounds.
作用机制
The mechanism of action of DPPH involves the transfer of an electron from the antioxidant compound to the DPPH radical, resulting in the formation of a stable non-radical compound. The ability of a compound to scavenge DPPH radicals is dependent on its ability to donate an electron to the radical.
Biochemical and Physiological Effects:
DPPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPPH can induce oxidative stress and damage to cells, while in vivo studies have shown that DPPH can protect against oxidative stress and damage. DPPH has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the major advantages of using DPPH in lab experiments is its stability, which allows for reliable and consistent results. DPPH is also relatively easy to use and does not require specialized equipment or techniques. However, one limitation of DPPH is that it may not accurately reflect the antioxidant activity of a compound in vivo, as the conditions in vitro may not accurately mimic the conditions in the body.
未来方向
There are many potential future directions for research involving DPPH. One area of interest is the development of new compounds with enhanced antioxidant activity. Another area of interest is the study of the mechanism of action of DPPH and other free radicals, which could lead to the development of new therapies for oxidative stress-related diseases. Additionally, the use of DPPH as a model for studying the interaction of free radicals with biological systems could lead to a better understanding of the role of oxidative stress in disease.
合成方法
DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethylpyrrole with phthalic anhydride, followed by reduction with sodium borohydride. The resulting compound is then treated with 1,3-dibromopropane to yield the final product. Other methods of synthesis have also been reported, including the reaction of 2,5-dimethylpyrrole with phthalic acid and the reaction of 2,5-dimethylpyrrole with phthalic anhydride in the presence of a catalyst.
科学研究应用
DPPH is commonly used as a stable free radical in antioxidant assays. The ability of a compound to scavenge DPPH radicals is a measure of its antioxidant activity. DPPH is also used in other scientific research applications, such as in the study of the mechanism of action of various compounds, as a model for studying the interaction of free radicals with biological systems, and in the development of new drugs and therapies.
属性
IUPAC Name |
3-[4-[3-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]butoxy]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14(32-18-8-4-16(5-9-18)20-13-22(28)26-24(20)30)10-11-31-17-6-2-15(3-7-17)19-12-21(27)25-23(19)29/h2-9,14,19-20H,10-13H2,1H3,(H,25,27,29)(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBLZBMDSJHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)C2CC(=O)NC2=O)OC3=CC=C(C=C3)C4CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![ethyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4983893.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)
![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)